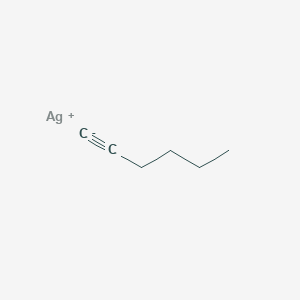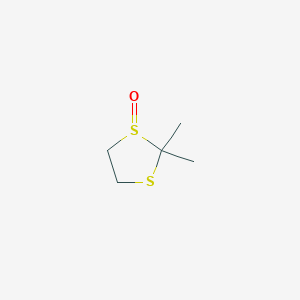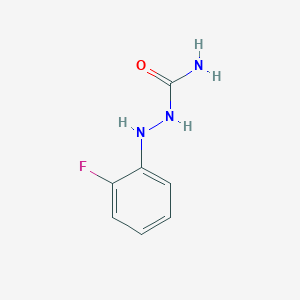
Silver, 1-hexynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver, 1-hexynyl- is a chemical compound that combines the unique properties of silver with the organic functionality of a 1-hexynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silver, 1-hexynyl- typically involves the reaction of silver salts with 1-hexyne. One common method is the reaction of silver nitrate with 1-hexyne in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the formation of the product.
Industrial Production Methods: While specific industrial production methods for Silver, 1-hexynyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Silver, 1-hexynyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and other oxidation products.
Reduction: Reduction reactions can convert the silver ion back to its metallic form.
Substitution: The 1-hexynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while substitution reactions can produce a variety of functionalized silver compounds.
Scientific Research Applications
Silver, 1-hexynyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silver-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antibacterial agents.
Medicine: Research is ongoing into its potential use in medical applications, such as wound dressings and antimicrobial coatings.
Industry: Silver, 1-hexynyl- is explored for its use in electronic materials and as a component in conductive inks and coatings.
Mechanism of Action
The mechanism by which Silver, 1-hexynyl- exerts its effects is multifaceted:
Antimicrobial Action: Silver ions disrupt bacterial cell walls and membranes, interfere with enzyme function, and inhibit DNA replication.
Catalytic Activity: The compound can facilitate various chemical reactions by providing a reactive surface for the interaction of reactants.
Comparison with Similar Compounds
Silver Nitrate: A common silver compound with broad antimicrobial properties.
Silver Oxide: Used in batteries and as a catalyst.
Silver Sulfadiazine: Widely used in medical applications for its antimicrobial properties.
Uniqueness: Silver, 1-hexynyl- is unique due to the presence of the 1-hexynyl group, which imparts specific chemical reactivity and potential for functionalization that is not present in simpler silver compounds. This makes it particularly valuable in specialized applications where both the properties of silver and the reactivity of the 1-hexynyl group are desired.
Properties
CAS No. |
60627-07-8 |
|---|---|
Molecular Formula |
C6H9Ag |
Molecular Weight |
189.00 g/mol |
IUPAC Name |
silver;hex-1-yne |
InChI |
InChI=1S/C6H9.Ag/c1-3-5-6-4-2;/h3,5-6H2,1H3;/q-1;+1 |
InChI Key |
XOTLWEBGVICJHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#[C-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)

